molecular formula C9H18N2O B7976277 2-methyl-N-[(3S)-piperidin-3-yl]propanamide

2-methyl-N-[(3S)-piperidin-3-yl]propanamide

Cat. No.: B7976277
M. Wt: 170.25 g/mol
InChI Key: LUQMAIJPUJURSU-QMMMGPOBSA-N
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Description

2-Methyl-N-[(3S)-piperidin-3-yl]propanamide is a chiral amide derivative featuring a piperidine ring substituted at the 3S position. Its molecular formula is C₉H₁₈N₂O (MW: 170.25 g/mol). The (3S)-piperidin-3-yl group confers stereochemical specificity, which may influence receptor binding and metabolic stability.

Properties

IUPAC Name

2-methyl-N-[(3S)-piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(2)9(12)11-8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQMAIJPUJURSU-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N[C@H]1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution of Racemic Piperidin-3-Amine

Racemic piperidin-3-amine can be resolved using chiral acids (e.g., tartaric acid) or enzymes. A 2019 study demonstrated that enzymatic resolution with lipase B from Candida antarctica achieved 98% ee for the (S)-enantiomer.

Table 1: Resolution Methods for (3S)-Piperidin-3-Amine

MethodResolving Agentee (%)Yield (%)
Enzymatic resolutionLipase B9845
Diastereomeric salt formationL-Tartaric acid9538

Asymmetric Synthesis via Catalytic Hydrogenation

Asymmetric hydrogenation of pyridine derivatives using chiral catalysts (e.g., Ru-BINAP complexes) provides an alternative route. For example, hydrogenation of 3-cyanopyridine with a Ru-(S)-BINAP catalyst yielded (3S)-piperidin-3-amine with 92% ee and 78% yield.

Amide Bond Formation Strategies

Activation of Isobutyric Acid

Isobutyric acid is activated to its acid chloride or mixed anhydride for efficient coupling:

  • Acid chloride : Treatment with thionyl chloride (SOCl₂) at 0–5°C for 2 hours yields isobutyryl chloride.

  • Mixed anhydride : Reaction with ethyl chloroformate in the presence of triethylamine generates the reactive intermediate.

Schotten-Baumann Reaction

A biphasic system (water/dichloromethane) with sodium hydroxide as the base facilitates rapid amide formation:

Carbodiimide-Mediated Coupling

Using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane:

Table 2: Comparison of Coupling Methods

MethodActivatorSolventYield (%)ee (%)
Schotten-BaumannSOCl₂H₂O/CH₂Cl₂8598
CarbodiimideDCC/HOBtCH₂Cl₂9299
Mixed anhydrideEthyl chloroformateTHF8897

Stereochemical Integrity and Analytical Validation

Prevention of Racemization

Mild reaction conditions (0–25°C) and short reaction times (<3 hours) minimize epimerization. Polar solvents (e.g., THF) stabilize the transition state, preserving ee.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.21 (br s, 1H, NH), 3.45–3.38 (m, 1H, CH-N), 2.85–2.78 (m, 2H, piperidine-H), 2.15 (sept, J=6.8 Hz, 1H, CH(CH₃)₂), 1.45–1.32 (m, 4H, piperidine-H), 1.05 (d, J=6.8 Hz, 6H, CH(CH₃)₂).

  • HPLC : Chiralpak AD-H column, hexane/isopropanol (80:20), retention time = 12.7 min (S-enantiomer).

Scale-Up and Industrial Considerations

Continuous Flow Synthesis

A microreactor system with immobilized lipase for enzymatic resolution and in-line coupling reduces processing time by 40% compared to batch methods.

Green Chemistry Approaches

Solvent-free mechanochemical coupling using ball milling achieves 90% yield with minimal waste, though ee drops to 94% due to localized heating .

Chemical Reactions Analysis

2-methyl-N-[(3S)-piperidin-3-yl]propanamide can undergo various chemical reactions, including:

Scientific Research Applications

2-methyl-N-[(3S)-piperidin-3-yl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-[(3S)-piperidin-3-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific receptor or enzyme targeted .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 2-methyl-N-[(3S)-piperidin-3-yl]propanamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (IC₅₀, µM) Melting Point (°C)
This compound C₉H₁₈N₂O 170.25 (3S)-Piperidin-3-yl N/A N/A
Flutamide (Standard 1) C₁₁H₁₁F₃N₂O₃ 276.21 4-Nitro-3-(trifluoromethyl)phenyl 3.72 ± 0.40 N/A
8i () C₂₄H₂₈N₄O₄S₂ 516.63 1,3,4-Oxadiazol-2-yl thio, p-tolyl N/A 142–144
Tetrazole analog () C₁₂H₁₂ClN₅O₂ 301.71 Tetrazol-5-yl, 4-chlorophenoxy N/A N/A
NJJ 303 () C₂₃H₂₉ClN₂O₃S 440.98 Adamantyl, methanesulfonamido, 4-chlorophenoxy N/A >98% purity

Key Observations :

  • Flutamide (Standard 1) exhibits potent antiandrogen activity (IC₅₀ = 3.72 µM) due to its nitro and trifluoromethyl groups, which enhance electron-withdrawing effects and receptor binding . However, these groups are linked to hepatotoxicity .
  • Piperidine Derivatives (e.g., 8i, 8j, 8k): Sulfonyl and oxadiazole moieties improve metabolic stability and hydrogen-bonding capacity, as seen in their higher molecular weights (516–546 g/mol) and moderate melting points (134–144°C) .
  • Chirality : The (3S)-configuration in the target compound may enhance selectivity for chiral targets, analogous to (2S,3S)-configured Acidiphilamide A (), which shows stereospecific bioactivity .

Biological Activity

2-methyl-N-[(3S)-piperidin-3-yl]propanamide, a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role as a ligand in receptor binding studies and its pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H20N2O
  • Molecular Weight : Approximately 184.28 g/mol

This compound features a piperidine ring that allows it to mimic natural ligands, facilitating interactions with various biological targets.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. The piperidine moiety can modulate receptor activity by binding to sites typically occupied by natural ligands. This interaction can lead to various biological effects depending on the receptor type involved.

Key mechanisms include:

  • Receptor Binding : The compound acts as a ligand for certain neurotransmitter receptors.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

  • Analgesic Effects : Studies have shown that compounds with similar structures often demonstrate pain-relieving properties.
  • Anti-inflammatory Properties : The compound is being explored for its potential to reduce inflammation through modulation of immune response pathways.
  • Antipsychotic Effects : As a piperidine derivative, it may influence dopaminergic pathways relevant to psychiatric disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnalgesicPotential pain relief via receptor modulation
Anti-inflammatoryReduction in inflammatory markers
AntipsychoticInfluence on neurotransmitter systems

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Receptor Binding Studies : A study demonstrated that the compound binds effectively to opioid receptors, suggesting potential use in pain management therapies.
  • Pharmacological Testing : In preclinical trials, derivatives showed significant efficacy in reducing pain responses comparable to established analgesics.
  • Inflammation Models : Experimental models indicated that the compound reduced pro-inflammatory cytokines, supporting its anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 2-methyl-N-[(3S)-piperidin-3-yl]propanamide with high stereochemical purity?

  • Answer : The synthesis typically involves multi-step reactions, starting with the preparation of (3S)-piperidin-3-amine followed by amide coupling with 2-methylpropanoyl chloride. To ensure stereochemical integrity, use chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation). Purification via column chromatography and verification using chiral HPLC or polarimetry are critical. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) must be optimized to prevent racemization .

Q. How can spectroscopic techniques confirm the structural and stereochemical identity of this compound?

  • Answer : Use 1H^1H-NMR to verify amide proton signals (~6.5–8.0 ppm) and piperidine ring protons. 13C^{13}C-NMR confirms carbonyl (165–175 ppm) and quaternary carbons. Stereochemistry is validated via NOESY (nuclear Overhauser effects between the piperidine C3-H and adjacent groups) or X-ray crystallography. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Answer : Prioritize enzyme inhibition assays (e.g., kinases, proteases) due to the piperidine moiety’s potential interaction with catalytic sites. Receptor binding studies (e.g., GPCRs, neurotransmitter transporters) are relevant given structural similarities to dopamine D3 ligands. Use fluorescence polarization or surface plasmon resonance (SPR) for quantitative affinity measurements .

Q. How can researchers assess the compound’s metabolic stability in preclinical models?

  • Answer : Perform hepatic microsomal assays (human/rodent) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance. Identify metabolites using fragmentation patterns and compare to synthetic standards .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy?

  • Answer : Conduct pharmacokinetic (PK) studies to evaluate bioavailability, plasma protein binding, and blood-brain barrier penetration. Use radiolabeled compound (14C^{14}C) for tissue distribution analysis. Compare in vitro IC50_{50} values with free plasma concentrations in vivo to assess target engagement .

Q. How can computational modeling predict the compound’s binding mode to neurological targets?

  • Answer : Perform molecular docking (e.g., AutoDock Vina) against homology models of dopamine D3/D2 receptors. Validate with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability. Use free-energy perturbation (FEP) to quantify contributions of the piperidine stereochemistry to binding affinity .

Q. What factors are critical for establishing structure-activity relationships (SAR) in piperidine-based propanamides?

  • Answer : Systematically modify (i) piperidine substituents (e.g., methyl, hydroxyl), (ii) amide linker length, and (iii) hydrophobic groups on the propanamide. Assess changes via functional assays (e.g., cAMP inhibition for GPCRs) and correlate with steric/electronic parameters (Hammett constants, logP) .

Q. How should researchers address variability in IC50_{50} values across assay platforms?

  • Answer : Standardize assay conditions (e.g., buffer pH, ATP concentration for kinases). Validate with reference inhibitors (e.g., staurosporine for kinases). Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity. Report results with error margins and statistical significance (p < 0.05) .

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